molecular formula C7H4Cl2F3N B13666039 6-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine

6-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine

Cat. No.: B13666039
M. Wt: 230.01 g/mol
InChI Key: QPBXYLSNVPKFLK-UHFFFAOYSA-N
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Description

6-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of chlorine and trifluoromethyl groups attached to the pyridine ring, making it a valuable intermediate in various chemical syntheses. Its unique structure allows it to participate in a wide range of chemical reactions, making it useful in multiple scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine typically involves the chlorination of 2-(chloromethyl)-3-(trifluoromethyl)pyridine. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products and ensuring consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines are commonly used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

    Nucleophilic substitution: Products include substituted pyridines with various functional groups.

    Oxidation: Pyridine N-oxides are the primary products.

    Reduction: Reduced derivatives with altered functional groups are formed.

Scientific Research Applications

6-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the development of bioactive compounds and enzyme inhibitors.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition or activation of biological pathways, depending on the nature of the target and the specific functional groups involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-methoxypyridine
  • 3-Chloro-2-(chloromethyl)pyridine
  • 2-(Trifluoromethyl)-3-chloropyridine

Uniqueness

6-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine is unique due to the presence of both chlorine and trifluoromethyl groups on the pyridine ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H4Cl2F3N

Molecular Weight

230.01 g/mol

IUPAC Name

6-chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H4Cl2F3N/c8-3-5-4(7(10,11)12)1-2-6(9)13-5/h1-2H,3H2

InChI Key

QPBXYLSNVPKFLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C(F)(F)F)CCl)Cl

Origin of Product

United States

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